

The Interaction of N6-Carboxymethyl-ATP with Protein Kinases: A Technical Guide

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This technical guide provides an in-depth overview of the interaction between **N6-Carboxymethyl-ATP** (C6-ATP) and protein kinases. Due to the limited availability of direct quantitative data for C6-ATP in the current literature, this guide leverages data from structurally similar N6-modified ATP analogs, namely N6-methyl-ATP (N6-Me-ATP) and N6-furfuryl-ATP (Kinetin triphosphate or KTP), to infer potential interactions and guide experimental design. This document details experimental protocols for characterizing such interactions and visualizes relevant signaling pathways where kinases sensitive to N6-modification play a crucial role.

Introduction to N6-Modified ATP Analogs in Kinase Research

Protein kinases, a vast family of enzymes catalyzing the transfer of a phosphate group from ATP to substrate proteins, are central to cellular signaling. Their dysregulation is implicated in numerous diseases, making them prime targets for drug discovery. ATP analogs, modified at various positions of the adenosine ring or the phosphate chain, are invaluable tools for probing kinase function, identifying kinase substrates, and developing novel inhibitors.

Modifications at the N6 position of the adenine ring are of particular interest. The N6 amine of ATP often forms hydrogen bonds within the kinase active site. Introducing substituents at this position can modulate binding affinity and specificity, sometimes conferring selectivity for



engineered "analog-sensitive" kinases over their wild-type counterparts. **N6-Carboxymethyl- ATP**, with its acidic functional group, presents a unique chemical probe whose interactions can provide insights into the electrostatic and steric constraints of the ATP-binding pocket.

Data Presentation: Quantitative Interaction of N6-Modified ATP Analogs with Protein Kinases

While specific Ki or IC50 values for **N6-Carboxymethyl-ATP** are not readily available in the reviewed literature, data from chemoproteomic competition assays on N6-methyl-ATP and N6-furfuryl-ATP provide valuable insights into which kinases may interact with N6-alkylated ATP analogs. The following table summarizes the candidate kinases identified as binders for these analogs, with the data presented as a ratio of analog-treated to untreated samples, where a lower ratio indicates stronger binding of the analog.[1]



ATP Analog	Protein Kinase	Gene Name	UniProt ID	Analog- Treated/Untrea ted Ratio (Mean)
N6-Methyl-ATP	RIO kinase 1	RIOK1	Q9BRS2	0.50
DNA-dependent protein kinase catalytic subunit	PRKDC	P78527	0.51	
Glycogen synthase kinase- 3 beta	GSK3B	P49841	0.54	
Glycogen synthase kinase- 3 alpha	GSK3A	P49840	0.55	
Cyclin- dependent kinase 7	CDK7	P50613	0.59	
Serine/threonine- protein kinase N2	PKN2	Q16513	0.60	
MAP/microtubule affinity-regulating kinase 1	MARK1	Q9P0L2	0.60	
N6-Furfuryl-ATP (KTP)	Glycogen synthase kinase- 3 alpha	GSK3A	P49840	0.61
Eukaryotic elongation factor 2 kinase	EEF2K	Q9H4B4	0.69	
Casein kinase II subunit alpha	CSNK2A2	P19784	0.70	







Glycogen

synthase kinase- GSK3B P49841 0.72

3 beta

Data adapted from a chemoproteomic study utilizing stable isotope-labeled ATP acyl phosphate probes.[1] A lower ratio suggests a higher affinity of the kinase for the N6-modified ATP analog compared to the ATP probe.

These findings suggest that kinases such as GSK3 α and GSK3 β , which bind to both N6-Me-ATP and KTP, are strong candidates for interaction with **N6-Carboxymethyl-ATP**. Further experimental validation is necessary to determine the precise binding affinities and inhibitory potential of C6-ATP for these and other kinases.

Experimental Protocols

To characterize the interaction of **N6-Carboxymethyl-ATP** with protein kinases, several biophysical and biochemical assays can be employed. Below are detailed methodologies for three key experimental approaches.

Fluorescence Polarization (FP) Kinase Binding Assay

This assay measures the change in polarization of a fluorescently labeled ATP analog upon binding to a protein kinase. It is a robust method for determining binding affinity (Kd) and for screening inhibitors in a competitive binding format.

Materials:

- Fluorescently labeled N6-Carboxymethyl-ATP (e.g., with a BODIPY or fluorescein fluorophore).
- Purified protein kinase of interest.
- Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
- Black, low-volume 384-well microplate.



Plate reader capable of fluorescence polarization measurements.

Methodology:

- Probe Concentration Optimization:
 - \circ Prepare a serial dilution of the fluorescently labeled C6-ATP in assay buffer, ranging from 1 nM to 1 μ M.
 - Dispense into the microplate.
 - Measure the fluorescence polarization at each concentration to determine the optimal probe concentration that gives a stable and robust signal without saturation. This is typically in the low nanomolar range.
- Kinase Titration (for Kd determination):
 - Prepare a serial dilution of the protein kinase in assay buffer.
 - Add a fixed, optimized concentration of the fluorescent C6-ATP probe to each well.
 - Add the kinase serial dilutions to the wells.
 - Incubate at room temperature for 30-60 minutes to reach binding equilibrium.
 - Measure the fluorescence polarization.
 - Plot the change in millipolarization (mP) units against the kinase concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).
- Competitive Inhibition Assay (for Ki determination):
 - Prepare a serial dilution of unlabeled N6-Carboxymethyl-ATP or other test inhibitors.
 - To each well, add the protein kinase at a concentration that gives a significant polarization signal (typically around the Kd).
 - Add the fixed concentration of the fluorescent C6-ATP probe.



- Add the serial dilutions of the unlabeled competitor.
- Incubate to reach equilibrium.
- Measure the fluorescence polarization.
- Plot the mP values against the logarithm of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd probe).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (Δ H), and entropy (Δ S).

Materials:

- Purified protein kinase.
- N6-Carboxymethyl-ATP.
- Dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2).
- Isothermal Titration Calorimeter.

Methodology:

- Sample Preparation:
 - Dialyze both the protein kinase and the C6-ATP solution extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.
 - Determine the precise concentrations of the protein and ligand spectrophotometrically.
 - Degas both solutions immediately before the experiment to prevent air bubbles.



ITC Experiment Setup:

- \circ Load the protein kinase solution into the sample cell (typically at a concentration of 10-50 μ M).
- Load the N6-Carboxymethyl-ATP solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
- Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 μL), and spacing between injections (e.g., 150 s).

Titration:

- Perform an initial small injection (e.g., 0.5 μL) to remove any material from the syringe tip, followed by a series of injections (e.g., 20-30) of the C6-ATP solution into the protein solution.
- Record the heat change after each injection.

Data Analysis:

- Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
- Plot the heat change against the molar ratio of ligand to protein.
- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and Δ H. The entropy (Δ S) can then be calculated from the Gibbs free energy equation (Δ G = -RTln(1/Kd) = Δ H T Δ S).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the binding affinity (Kd) can be calculated (Kd = kd/ka).

Materials:



- Purified protein kinase (with an affinity tag like His-tag for capture coupling, or for amine coupling).
- N6-Carboxymethyl-ATP.
- SPR instrument and sensor chips (e.g., CM5 for amine coupling, NTA for His-tag capture).
- Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with MgCl2 and DMSO if required.
- Immobilization reagents (for amine coupling: EDC, NHS; for capture coupling: NiCl2).

Methodology:

- Ligand Immobilization:
 - Immobilize the protein kinase onto the sensor chip surface. For amine coupling, activate the carboxymethylated dextran surface with a mixture of EDC and NHS, inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), and then deactivate the remaining active esters with ethanolamine. For His-tagged proteins, a nitrilotriacetic acid (NTA) sensor chip can be charged with Ni2+ to capture the protein.
- Analyte Injection and Kinetic Analysis:
 - Prepare a series of dilutions of N6-Carboxymethyl-ATP in running buffer.
 - Inject the C6-ATP solutions over the immobilized kinase surface at a constant flow rate, typically for a defined association phase, followed by a dissociation phase where only running buffer flows over the surface.
 - Record the change in the SPR signal (measured in response units, RU) over time.
 - After each cycle, regenerate the sensor surface if necessary to remove the bound analyte (e.g., with a pulse of low pH buffer or a chelating agent like EDTA for NTA chips).
- Data Analysis:



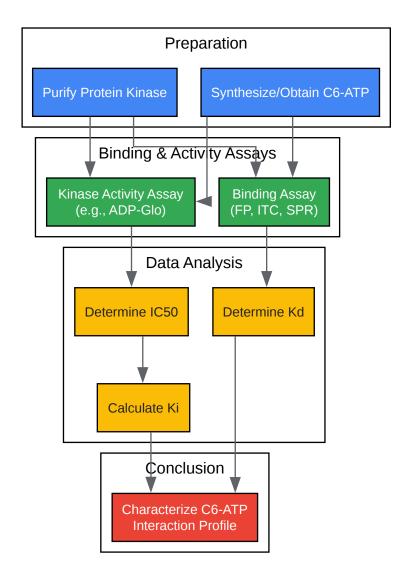
- Subtract the response from a reference flow cell (without immobilized kinase) to correct for bulk refractive index changes.
- Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving kinases that are potential targets for N6-modified ATP analogs, as well as a general experimental workflow for studying these interactions.

Experimental Workflow for Kinase-Inhibitor Interaction Analysis



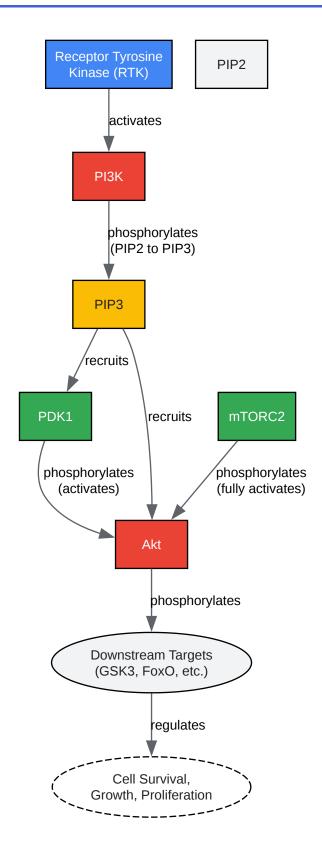


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Caption: Workflow for characterizing the interaction of C6-ATP with a protein kinase.

PI3K/Akt Signaling Pathway



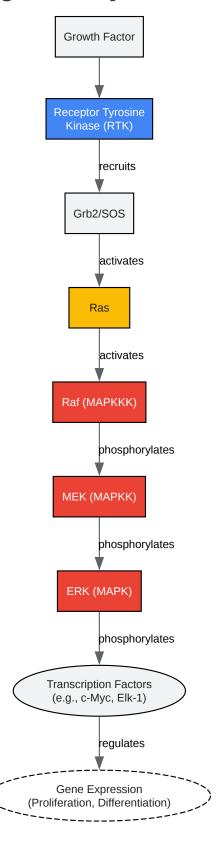


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Caption: Simplified diagram of the PI3K/Akt signaling pathway.



MAPK/ERK Signaling Pathway

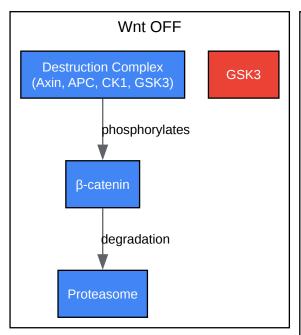


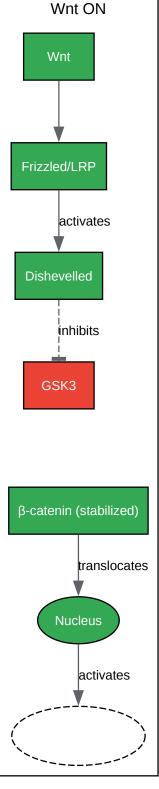
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Caption: Overview of the canonical MAPK/ERK signaling cascade.

GSK3 Signaling Pathway (Wnt-dependent)







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Caption: Wnt-dependent regulation of GSK3 and β -catenin stability.

Conclusion

N6-Carboxymethyl-ATP represents a potentially valuable tool for the study of protein kinase structure and function. While direct quantitative data on its interaction with kinases is currently sparse, evidence from structurally related N6-modified ATP analogs suggests that it is likely to interact with a subset of the kinome, with kinases like GSK3 being promising candidates for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the binding affinity, kinetics, and thermodynamics of C6-ATP with their kinase of interest. Such studies will not only illuminate the specific interactions of this unique ATP analog but also contribute to a broader understanding of the chemical biology of the kinase active site, aiding in the rational design of novel and selective kinase inhibitors.

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